ETHYL 4-{[({4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE
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Overview
Description
ETHYL 4-{[({4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound that features a pyrazole ring, a benzoate ester, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[({4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-bromo-1H-pyrazole derivative, which is then coupled with a benzoyl chloride derivative under basic conditions to form the intermediate. This intermediate is further reacted with ethyl 4-aminobenzoate in the presence of a carbothioylating agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[({4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: De-brominated pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
ETHYL 4-{[({4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{[({4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar structural features.
Ethyl 4-aminobenzoate: Shares the benzoate ester moiety.
Benzoyl chloride derivatives: Used in the synthesis of similar compounds.
Uniqueness
ETHYL 4-{[({4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is unique due to its combination of a pyrazole ring, a benzoate ester, and a bromine atom, which confer specific chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
ethyl 4-[[4-[(4-bromopyrazol-1-yl)methyl]benzoyl]carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3S/c1-2-29-20(28)16-7-9-18(10-8-16)24-21(30)25-19(27)15-5-3-14(4-6-15)12-26-13-17(22)11-23-26/h3-11,13H,2,12H2,1H3,(H2,24,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMACXKWNKLLJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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